molecular formula C8H8N2O B2465652 7-methyl-3H-benzimidazol-5-ol CAS No. 1231749-80-6

7-methyl-3H-benzimidazol-5-ol

Cat. No.: B2465652
CAS No.: 1231749-80-6
M. Wt: 148.165
InChI Key: LRMVFKSZUIFBRB-UHFFFAOYSA-N
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Description

7-Methyl-3H-benzimidazol-5-ol is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities The structure of this compound consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 5th position and a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H-benzimidazol-5-ol typically involves the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acids. One common method is the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-3H-benzimidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-3H-benzimidazol-5-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to naturally occurring nucleotides.

    Medicine: The compound exhibits potential as an antimicrobial, antiviral, and anticancer agent. It is also investigated for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-3H-benzimidazol-5-ol is unique due to the presence of both a methyl group at the 7th position and a hydroxyl group at the 5th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6(11)3-7-8(5)10-4-9-7/h2-4,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVFKSZUIFBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231749-80-6
Record name 4-methyl-1H-1,3-benzodiazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

276 mg (2.00 mmol) 3,4-diamino-5-methyl-phenol in 3.00 mL formic acid (98%) were refluxed for 1 h. The reaction mixture was then evaporated down and the residue was dried under HV.
Name
3,4-diamino-5-methyl-phenol
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

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